molecular formula C24H24N6O B3001246 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 1797696-27-5

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B3001246
CAS No.: 1797696-27-5
M. Wt: 412.497
InChI Key: IHQKIOOQTXLTRY-UHFFFAOYSA-N
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Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features multiple functional groups, including an indole, pyrimidine, pyridine, and piperidine moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole and pyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole-Pyrimidine Intermediate: This step involves the reaction of an indole derivative with a pyrimidine precursor under specific conditions such as the presence of a base and a suitable solvent.

    Coupling with Piperidine: The intermediate is then coupled with a piperidine derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

    Introduction of the Pyridine Moiety: Finally, the pyridine moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole and pyridine moieties can be oxidized under specific conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: shares structural similarities with other indole-pyrimidine derivatives.

    This compound: is unique due to the specific arrangement of its functional groups, which may confer distinct properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic moieties, which can result in diverse chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-24(26-16-20-6-3-4-11-25-20)19-8-12-29(13-9-19)22-15-23(28-17-27-22)30-14-10-18-5-1-2-7-21(18)30/h1-7,10-11,14-15,17,19H,8-9,12-13,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQKIOOQTXLTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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